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Compound of Interest

Compound Name: (38-Bromobenzyl)dimethylamine

Cat. No.: B1276768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for the compound (3-Bromobenzyl)dimethylamine. Due to the limited
availability of published experimental spectra for this specific isomer, this document presents a
combination of data from closely related analogs, predicted values based on established
principles, and detailed experimental protocols to enable researchers to acquire and interpret
their own data.

Synthesis of (3-Bromobenzyl)dimethylamine

A common synthetic route to (3-Bromobenzyl)dimethylamine involves the reaction of 3-
bromobenzyl bromide with dimethylamine in a suitable solvent such as benzene. Following the
reaction, an acid-base extraction is typically performed to isolate the product. The final product
is often purified by distillation.[1]

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for (3-
Bromobenzyl)dimethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (5, o . Assighment
Multiplicity Integration .
ppm) (Predicted)
Ar-H (proton between
~7.4 S 1H
Br and CH2N(CH3)2)
~7.3 d 1H Ar-H
~7.1 t 1H Ar-H
~7.1 d 1H Ar-H
~3.4 S 2H -CH2-
~2.2 s 6H -N(CH3)2
Solvent: CDCI3,
Reference: TMS at
0.00 ppm. Predictions
are based on standard
substituent effects on
aromatic systems.
Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (6, ppm) Assignment (Predicted)

~140 Ar-C (quaternary, attached to CH2N(CH3)2)
~131 Ar-CH

~130 Ar-CH

~128 Ar-CH

~122 Ar-C (quaternary, attached to Br)

~126 Ar-CH

~64 -CH2-

~45 -N(CH3)2

Solvent: CDCI3, Reference: CDCI3 at 77.16
ppm. Predictions are based on standard

substituent effects.

Infrared (IR) Spectroscopy

As a tertiary amine, (3-Bromobenzyl)dimethylamine will not exhibit N-H stretching or bending
vibrations. The IR spectrum will be characterized by C-H, C-N, and C-Br stretching and
bending modes, as well as aromatic C=C stretching.

Table 3: Key IR Absorption Bands
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Wavenumber (cm-1) Intensity Assignment
3050-3000 Medium-Weak Aromatic C-H Stretch
) Aliphatic C-H Stretch (-CH2-, -

2980-2800 Medium-Strong

CH3)
~1600, ~1475 Medium-Weak Aromatic C=C Stretch
~1260 Medium C-N Stretch
1100-1000 Strong C-Br Stretch (Aryl)

Aromatic C-H Bending (out-of-
800-600 Strong

plane)

Sample preparation: Neat
liquid film or KBr pellet.

Mass Spectrometry (MS)

The mass spectrum of (3-Bromobenzyl)dimethylamine is expected to show a molecular ion
peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks
for bromine-containing fragments ([M] and [M+2] in a roughly 1:1 ratio) will be observed.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z lon Comments

213/215 [COH12BrN]+ Molecular ion (M+)

134 [COH12N]+ Loss of Br radical
[CH2N(CH3)2]+ fragment,

58 [C3H8N]+ _
likely the base peak

91 [C7THT]+ Tropylium ion (rearrangement)

170/172 [C8H9BrN]+ Loss of a methyl radical

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided
below.

NMR Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of purified (3-Bromobenzyl)dimethylamine in approximately 0.7 mL of
deuterated chloroform (CDCI3).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
e Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):

e 1H NMR:

[e]

Pulse Program: Standard single-pulse

Number of Scans: 16

o

[¢]

Relaxation Delay: 1.0 s

o

Spectral Width: -2 to 12 ppm

e 13C NMR:

o

Pulse Program: Proton-decoupled

Number of Scans: 1024

[¢]

[¢]

Relaxation Delay: 2.0 s

[e]

Spectral Width: -5 to 220 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid):
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e Place one drop of liquid (3-Bromobenzyl)dimethylamine onto a clean, dry salt plate (e.g.,
NaCl or KBr).

e Place a second salt plate on top to create a thin liquid film.
e Mount the plates in the spectrometer's sample holder.

Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm-1

Number of Scans: 16

Resolution: 4 cm-1

A background spectrum of the clean, empty salt plates should be acquired and subtracted
from the sample spectrum.

Mass Spectrometry

Sample Preparation (GC-MS):

o Prepare a dilute solution of (3-Bromobenzyl)dimethylamine (approximately 1 mg/mL) in a
volatile solvent such as dichloromethane or ethyl acetate.

e Inject 1 pL of the solution into the GC-MS system.

Instrument Parameters (GC-MS with EI source):

e Gas Chromatography:
o Column: Standard non-polar capillary column (e.g., DB-5ms).
o Injector Temperature: 250 °C
o Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

e Mass Spectrometry:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: 40-400 m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric
analyses described.

Sample Preparation

(3-Bromobenzyl)dimethylamine

:

Dissolve in CDCI3 Prepare Neat Liquid Film Dilute in
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v Y y
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y
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Caption: General workflow for spectroscopic analysis.
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Data Interpretation
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Caption: Data interpretation for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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